Bienvenue dans la boutique en ligne BenchChem!

16-Hydroxyestrone

Estrogen Receptor Binding Pharmacology Endocrinology

This is 16α-Hydroxyestrone (16α-OHE1), distinguished by its unique capacity for covalent, irreversible estrogen receptor (ER) binding. Unlike estradiol or 2-hydroxyestrone, only 16α-OHE1 forms a permanent adduct, enabling distinct mechanistic studies in bone preservation and ER turnover. Validate CYP3A7 pathway flux with this specific metabolite to ensure data integrity. Inquire for high-purity research material.

Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
CAS No. 18186-49-7
Cat. No. B101198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Hydroxyestrone
CAS18186-49-7
Synonyms16 alpha-hydroxyestrone
16 beta-hydroxyestrone
16-alpha-hydroxyestrone
16-hydroxyestrone
Molecular FormulaC18H22O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16?,18+/m1/s1
InChIKeyWPOCIZJTELRQMF-DIQFNYNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Hydroxyestrone (CAS 18186-49-7) for Research: A D-Ring Estrogen Metabolite with Distinct Biological Properties


16-Hydroxyestrone (16α-OHE1; CAS 18186-49-7) is an endogenous D-ring hydroxylated metabolite of estrone, formed via the 16α-hydroxylation pathway [1]. As a naturally occurring estrogen metabolite, it exhibits tissue-selective estrogen agonist activity that distinguishes it from parent estrogens and alternative hydroxylation products [2]. Unlike the catechol estrogens generated via 2- and 4-hydroxylation, 16α-OHE1 demonstrates unique receptor binding characteristics, including the capacity for covalent, irreversible interaction with the estrogen receptor [3]. This steroid, with molecular formula C18H22O3 and molecular weight 286.4 g/mol, serves as a critical research tool in estrogen metabolism studies, breast cancer etiology investigations, and bone physiology research, where its distinct pharmacological profile enables mechanistic studies not achievable with estradiol or alternative metabolites [1][4].

Why 16-Hydroxyestrone (CAS 18186-49-7) Cannot Be Replaced by 2-Hydroxyestrone, 4-Hydroxyestrone, or Estrone in Critical Assays


Generic substitution among hydroxylated estrone metabolites is scientifically invalid due to profound divergence in receptor pharmacology, tissue selectivity, and biological outcomes. While 2-hydroxyestrone (2-OHE1) exhibits minimal to no estrogenic activity across most target tissues [1], 16α-hydroxyestrone (16α-OHE1) functions as a potent tissue-selective estrogen agonist [2]. Critically, 16α-OHE1 forms a covalent, irreversible bond with the estrogen receptor, a mechanism absent for estrone, estradiol, or 2-OHE1, fundamentally altering receptor dynamics [3]. Furthermore, the metabolic formation of 16α-OHE1 from estrone is catalyzed with ~10-fold higher catalytic efficiency (Vmax/Km) by CYP3A7 compared to 16α-hydroxylation of 17β-estradiol, demonstrating substrate-specific biosynthetic regulation [4]. Consequently, experimental outcomes relying on 16α-OHE1's unique covalent receptor engagement, tissue-specific bone agonism, or metabolic pathway interrogation cannot be replicated using alternative estrogen metabolites or the parent hormone.

Quantitative Differentiation of 16-Hydroxyestrone (CAS 18186-49-7) from Estradiol, Estrone, and 2-Hydroxyestrone: Head-to-Head Comparative Evidence


Relative Binding Affinity (RBA) at the Estrogen Receptor: 16α-OHE1 vs. Estrone vs. Estradiol

At the rat uterine estrogen receptor, 16α-hydroxyestrone demonstrates a relative binding affinity (RBA) of 2.8% relative to estradiol (100%). In direct comparison, estrone exhibits an RBA of 11%, and estriol exhibits an RBA of 10% [1]. This low affinity does not imply low potency; rather, the unique covalent binding mechanism of 16α-OHE1 [2] fundamentally distinguishes its receptor pharmacology from reversible binders like estrone and estradiol.

Estrogen Receptor Binding Pharmacology Endocrinology

Tissue-Selective Estrogen Agonism: Comparative Bone Activity of 16α-OHE1 vs. 2-OHE1 in Ovariectomized Rats

In ovariectomized growing rats treated continuously for 3 weeks with 5 mg pellets, 2-OHE1 had no effect on cortical bone measurements, whereas 16α-OHE1 acted as an estrogen agonist with respect to all cortical bone measurements [1]. Furthermore, in a separate study with 200 μg/kg/day dosing, 16α-OHE1 resulted in bone measurements that did not differ from 17β-estradiol-treated rats, while 2-OHE1 had no effect on any measurement [2]. This demonstrates a clear functional dichotomy: 16α-hydroxylation confers bone-protective estrogen agonism, whereas 2-hydroxylation yields a metabolite devoid of bone activity.

Bone Biology Osteoporosis Tissue-Selective Estrogens

Divergent Effects on Uterine Tissue: 16α-OHE1 as a Weaker Uterine Agonist than Estradiol

In the same ovariectomized rat model (200 μg/kg/day), 16α-OHE1 resulted in increases in uterine weight, uterine epithelial cell height, and mammary gland cell proliferation that were significantly less than the 17β-estradiol treatment [1]. In contrast, 2-OHE1 had no effect on any of these reproductive tissue measurements. This tissue-selective profile—full bone agonism coupled with attenuated uterine stimulation—represents a key differentiation from both estradiol (full uterine agonist) and 2-OHE1 (inactive) [2].

Reproductive Toxicology Selective Estrogen Receptor Modulators Uterine Physiology

Osteoblast Differentiation Markers: 16α-OHE1 vs. 2-OHE1 in Human Osteoblastic Cells

In the human fetal osteoblastic cell line hFOB/ER9 expressing high ERα levels, 16α-OHE1 caused a decrease in osteocalcin (OC) secretion to a maximum of 40% of control values at 10⁻⁷ M, and induced alkaline phosphatase (AP) activity to greater than 500% of control at 10⁻⁶ M [1]. In contrast, 2-OHE1 had no effects on OC secretion, AP activity, or AP gene expression, and displayed no antiestrogen activity [1]. This quantitative divergence in osteoblast differentiation markers directly demonstrates the functional non-equivalence of these two metabolites.

Osteoblast Biology Bone Metabolism In Vitro Toxicology

Covalent vs. Reversible Estrogen Receptor Binding: A Mechanistic Distinction Unique to 16α-OHE1

In MCF-7 human breast cancer cells, 16α-OHE1 binds to the estrogen receptor via two distinct mechanisms: a classical noncovalent interaction similar to estradiol, and a covalent adduct formation between the metabolite and the ER [1]. This covalent binding was shown to be extensive and irreversible over a 4-week incubation period. In contrast, estradiol binding is exclusively noncovalent and reversible [1]. No such covalent binding has been reported for estrone or 2-OHE1. This represents a fundamental mechanistic difference with implications for receptor turnover, downstream signaling, and potential carcinogenicity [2].

Receptor Pharmacology Covalent Binding Breast Cancer

Substrate-Specific Biosynthesis: CYP3A7 Catalyzes 16α-Hydroxylation of Estrone with ~10-Fold Higher Efficiency than Estradiol

Enzyme kinetic analysis revealed that the maximal velocity (Vmax) and substrate-binding affinity (1/Km) for CYP3A7-mediated 16α-hydroxylation of estrone (E1) were both approximately 10 times higher than those for 17β-estradiol (E2) [1]. Consequently, the Vmax/Km ratio for 16α-hydroxylation was >100 times higher for E1 than for E2 [1]. At a physiologically relevant low substrate concentration (10 nM), CYP3A7 exhibited strong catalytic activity for 16α-hydroxylation of E1, with the ratio of 16α-hydroxylation to 2-hydroxylation reaching 107% [1]. In contrast, CYP3A7 had only very weak catalytic activity for 16α-hydroxylation of E2 (<6% of E1 16α-hydroxylation) [1].

Cytochrome P450 Steroid Metabolism Enzyme Kinetics

Validated Research and Industrial Applications for 16-Hydroxyestrone (CAS 18186-49-7) Based on Quantitative Differentiation Evidence


Mechanistic Studies of Covalent Estrogen Receptor Engagement and Irreversible Signaling

16α-Hydroxyestrone is the only endogenous estrogen metabolite documented to form a covalent, irreversible adduct with the estrogen receptor [1]. This unique property makes it indispensable for investigations into sustained receptor activation, receptor turnover dynamics, and mechanisms of estrogen-induced genotoxicity. Estradiol or estrone cannot substitute for 16α-OHE1 in these studies because their binding is exclusively reversible and noncovalent [1]. Applications include: (1) in vitro MCF-7 cell studies examining long-term ER occupancy and nuclear matrix localization; (2) mutagenicity and DNA adduct formation assays; (3) characterization of ER conformational changes induced by covalent modification.

Bone Biology Research Requiring Tissue-Selective Estrogen Agonism

16α-Hydroxyestrone is required for experiments designed to dissect the tissue-selective effects of estrogen metabolites on bone without confounding full uterine stimulation. Unlike estradiol, which acts as a full agonist on both bone and uterus, 16α-OHE1 exerts bone-preserving estrogenic effects (equivalent to estradiol in ovariectomized rat models) while exhibiting significantly attenuated uterine stimulation [2][3]. 2-Hydroxyestrone, conversely, is completely inactive on bone [2]. Validated applications include: (1) ovariectomized rodent models of postmenopausal osteoporosis; (2) human osteoblast cell culture studies examining osteocalcin and alkaline phosphatase regulation; (3) screening of selective estrogen receptor modulators (SERMs) using 16α-OHE1 as a positive control for bone-specific agonism.

Estrogen Metabolism Pathway Analysis and CYP3A7 Enzyme Activity Assays

Quantitative metabolic flux studies differentiating the 16α-hydroxylation pathway from the 2- and 4-hydroxylation pathways require 16α-OHE1 as both an analytical standard and a pathway-specific endpoint. The demonstration that CYP3A7 exhibits >100-fold higher catalytic efficiency for 16α-hydroxylation of estrone compared to estradiol [4] necessitates the use of estrone, not estradiol, as the substrate when quantifying 16α-OHE1 formation. Applications include: (1) LC-MS/MS assay development for urinary or serum estrogen metabolite profiling; (2) CYP3A7 enzyme activity screening and inhibition studies; (3) epidemiological investigations correlating 16α-OHE1 levels with breast cancer risk (e.g., 2-OHE1:16α-OHE1 ratio analyses); (4) validation of ELISA and GC-MS methods for 16α-OHE1 quantitation [5].

Breast Cancer Etiology Research Involving Estrogen Metabolite Ratios

Epidemiological and mechanistic studies examining the association between estrogen metabolism and breast cancer risk rely on accurate quantitation of 16α-OHE1. The 2-OHE1:16α-OHE1 ratio has been investigated as a potential biomarker for breast cancer susceptibility, with lower ratios (reflecting higher 16α-hydroxylation) associated with increased risk in some studies [5][6]. The covalent ER binding property of 16α-OHE1 [1] provides a mechanistic rationale for its proposed procarcinogenic role, distinguishing it from 2-OHE1 which may possess antiestrogenic capabilities [6]. Validated applications include: (1) prospective cohort studies measuring urinary or serum 16α-OHE1 levels; (2) in vitro transformation assays using MCF-10A or MCF-7 cells; (3) dietary intervention trials assessing modulation of the 16α-hydroxylation pathway.

Quote Request

Request a Quote for 16-Hydroxyestrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.